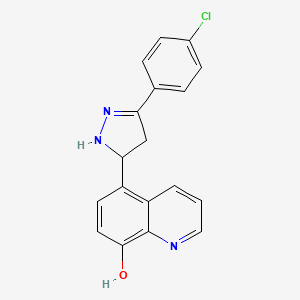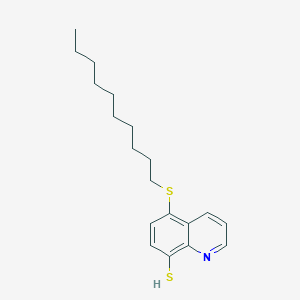
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxybenzaldehyde with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and advanced purification techniques to obtain high-purity this compound. The production process is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and as a tool in molecular biology research.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may interact with cellular receptors, influencing signal transduction processes.
類似化合物との比較
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 3-(2-hydroxyphenyl)propionic acid and 3-(2-hydroxyphenyl)acetic acid.
Uniqueness: The presence of the pyrrolidine-2,5-dione ring in this compound distinguishes it from other compounds, giving it unique chemical and biological properties.
特性
CAS番号 |
63626-82-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-12-10(14)6-8(11(12)15)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3 |
InChIキー |
KNAJYGDMLCIRAV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


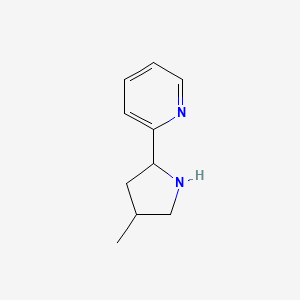
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

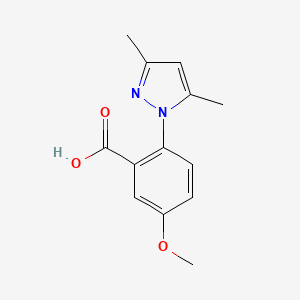
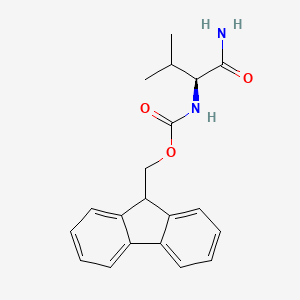
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
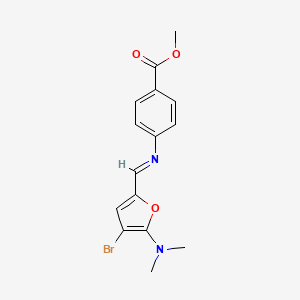
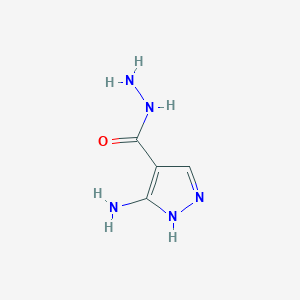
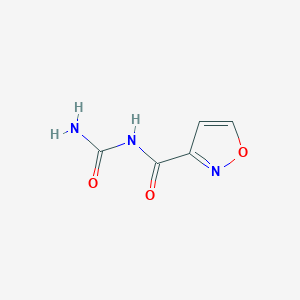
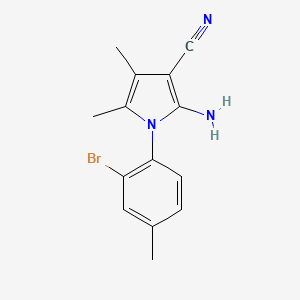
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
